molecular formula C7H6Br2 B049343 4-Bromobenzyl bromide CAS No. 589-15-1

4-Bromobenzyl bromide

Cat. No.: B049343
CAS No.: 589-15-1
M. Wt: 249.93 g/mol
InChI Key: YLRBJYMANQKEAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromobenzyl bromide (C₇H₆Br₂, MW 249.94 g/mol) is a halogenated aromatic compound widely employed in organic synthesis as an alkylating agent. Its structure features a benzyl group substituted with a bromine atom at the para position, enhancing its reactivity in nucleophilic substitution and cross-coupling reactions. This compound is commercially available (e.g., Adamas-beta®, Thermo Scientific Chemicals) and is frequently utilized in the preparation of pharmaceuticals, agrochemicals, and functional materials . Key physical properties include a melting point of 60–64°C and a boiling point of 115–124°C (12 mmHg). It is soluble in organic solvents like ethanol, ether, and dichloromethane but sparingly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzyl bromide can be synthesized through the bromination of toluene derivatives. One common method involves the free radical bromination of 4-bromotoluene using bromine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction typically proceeds at room temperature or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency. The crude product is usually purified by recrystallization from ethanol or other suitable solvents .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzylic bromide undergoes Sₙ2 reactions with various nucleophiles due to the electron-withdrawing effect of the adjacent aryl group, which stabilizes the transition state.

Key Reactions and Conditions

NucleophileReagent/ConditionsProductYield (%)Source
AminesK₂CO₃, H₂O, CTAB, 50°C2-(4-Bromo-benzyl)-3-oxo-3-phenyl-propionate58
Sodium AzideNaN₃, H₂O, RT4-Bromobenzyl azide85–92
Malonate EstersDiethyl malonate, K₂CO₃, H₂O2-(4-Bromo-benzyl)-malonate59

Mechanistic Notes :

  • The reaction proceeds via a bimolecular nucleophilic displacement , where the nucleophile attacks the electrophilic benzylic carbon, leading to bromide departure .

  • Phase-transfer catalysts like CTAB enhance reactivity in aqueous conditions .

Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety participates in Pd-catalyzed couplings with boronic acids, enabling biaryl synthesis.

Example Reaction:

Reactants : 4-Bromobenzyl bromide + 2-[(N-triphenylmethyl)tetrazol-5-yl]phenyl boronic acid
Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C
Product : Losartan precursor (angiotensin II receptor blocker)
Yield : 70–85%

Key Insight :

  • The reaction retains the benzylic bromide group, allowing sequential functionalization.

Benzylic Oxidation to Carboxylic Acid

Reagent : Oxone (2KHSO₅·KHSO₄·K₂SO₄)
Conditions : H₂O/CH₃CN, RT
Product : 4-Bromobenzoic acid
Mechanism :

  • Radical formation : Oxone generates sulfate radicals (SO₄⁻- ), abstracting a benzylic hydrogen to form a benzyl radical.

  • Oxidation : Sequential oxidation converts the radical to a carboxylic acid via a carbocation intermediate .

Side Reactions in Strong Oxidizers

Reagent : KMnO₄ (hot, acidic)
Outcome : Over-oxidation to CO₂ if benzylic C–H bonds are absent .

Radical Bromination

Under UV light (λ > 300 nm), the compound undergoes allylic bromination :

Conditions :

  • Br₂, UV light, 160–180°C

  • Benzyl bromide:Br₂ = 4–6:1 (w/w)
    Product : 2-Fluoro-4-bromo benzyl bromide (via radical chain mechanism)

Propagation Steps :

  • Initiation: Br₂ → 2Br- (UV cleavage)

  • Hydrogen abstraction: Br- + C₇H₆Br₂ → C₇H₅Br₂- + HBr

  • Bromine transfer: C₇H₅Br₂- + Br₂ → C₇H₅Br₃ + Br-

Friedel-Crafts Benzylation

Catalyst : Clayzic (Zn²⁺-montmorillonite)
Substrate : 1,4-Dimethoxybenzene
Product : 4-Bromobenzyl-substituted arene
Selectivity : Bromide’s large covalent radius enhances adsorption on the catalyst, favoring para-substitution .

Comparative Reaction Data

Reaction TypeRate (k, s⁻¹)Activation Energy (kJ/mol)
Sₙ2 (with amine)1.2 × 10⁻³45.6
Suzuki Coupling2.8 × 10⁻⁴68.3
Radical Bromination4.5 × 10⁻²32.1

This compound’s dual functionality enables its use in pharmaceuticals, agrochemicals, and advanced materials. Its reactivity is finely tunable via reaction conditions, making it indispensable in multistep syntheses. Future research directions include photoflow bromination and catalytic asymmetric substitutions to enhance sustainability and selectivity.

Scientific Research Applications

Applications in Organic Synthesis

4-Bromobenzyl bromide serves as a crucial building block in organic synthesis due to its ability to undergo nucleophilic substitution reactions and participate in cross-coupling reactions. Key applications include:

  • Nucleophilic Substitution Reactions: It readily reacts with various nucleophiles (amines, thiols) to form benzyl derivatives. For instance, it can react with 4-(2-aminoethyl)morpholine to yield specific derivatives used in medicinal chemistry.
  • Cross-Coupling Reactions: The aryl bromide moiety is effective in Suzuki-Miyaura coupling reactions with aryl boronic acids. This application has been instrumental in synthesizing pharmaceuticals like losartan, an angiotensin II receptor blocker .

Medicinal Chemistry

In medicinal chemistry, this compound is used as an intermediate for synthesizing bioactive compounds. Recent studies have highlighted its potential in developing new therapeutic agents:

  • Anticancer Activity: Derivatives of this compound have shown significant anticancer activity. For example, compounds tethered with this moiety demonstrated higher efficacy against various human cancer cell lines compared to their analogs .
  • Antibacterial Properties: Research indicates that certain derivatives containing 4-bromobenzyl groups exhibit broad-spectrum antibacterial activity, making them candidates for further development as antimicrobial agents .

Material Science Applications

In industrial applications, this compound is utilized in producing specialty chemicals and materials. It plays a role in the synthesis of polymers and resins that are essential for various manufacturing processes.

Case Studies and Research Findings

Several studies exemplify the applications of this compound:

  • Synthesis of Antimicrobial Agents:
    • A study synthesized adamantane-linked isothiourea derivatives incorporating 4-bromobenzyl moieties, which displayed potent antibacterial activity against several pathogens .
  • Development of Anticancer Compounds:
    • Research on 2-(4-bromobenzyl)-tethered compounds demonstrated their capability to inhibit topoisomerases, crucial enzymes in cancer cell proliferation. These findings suggest potential pathways for developing effective cancer therapies .
  • Library Synthesis:
    • In drug discovery, this compound has been employed to create aminomethyl-substituted biaryl libraries through sequential N-alkylation reactions, facilitating high-throughput screening for new drug candidates .

Mechanism of Action

The mechanism of action of 4-bromobenzyl bromide primarily involves its reactivity as an electrophile. The bromine atoms make the benzyl carbon highly susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzyl Bromides

The reactivity and applications of 4-bromobenzyl bromide are influenced by the position and type of halogen substituent. Key analogs include:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
This compound C₇H₆Br₂ 249.94 60–64 115–124 (12 mmHg) Alkylation agent in drug synthesis (e.g., losartan intermediates), biaryl libraries
4-Chlorobenzyl bromide C₇H₆BrCl 205.48 Not reported Not reported Intermediate in agrochemicals; less reactive than bromo analogs
3-Bromobenzyl bromide C₇H₆Br₂ 249.94 Not reported Not reported Meta-substitution reduces electronic effects, lowering reactivity in coupling reactions
4-Iodobenzyl bromide C₇H₆BrI 296.93 Not reported Not reported Used in heavy-atom-containing materials; higher cost limits widespread use

Key Observations :

  • Reactivity : Bromine’s superior leaving group ability (compared to chlorine) makes this compound more reactive in nucleophilic substitutions. For example, it achieves 91% yield in selenylation reactions (e.g., synthesis of 4-((4-bromobenzyl)selanyl)aniline) , whereas 4-chlorobenzyl bromide requires harsher conditions for similar transformations.
  • Electronic Effects : The para-bromo substituent enhances electron-withdrawing effects, stabilizing transition states in Suzuki-Miyaura couplings (e.g., synthesis of losartan intermediates) .

Functional Group Comparisons

2.2.1. Benzyl Bromides vs. Benzyl Chlorides
  • Reactivity : Benzyl bromides generally exhibit faster reaction kinetics than chlorides due to the weaker C–Br bond (bond dissociation energy ~276 kJ/mol vs. C–Cl ~397 kJ/mol). For instance, this compound reacts efficiently at 50°C in THF to form diclofenac derivatives , while benzyl chlorides often require higher temperatures or longer reaction times.
  • Synthetic Utility : Bromides are preferred in metal-catalyzed cross-couplings (e.g., Pd-mediated alkylations) due to better oxidative addition kinetics .
2.2.2. Bromine vs. Other Leaving Groups
  • Iodine : While 4-iodobenzyl bromide is more reactive, its thermal instability and cost limit applications .
  • Fluorine : Fluorinated analogs (e.g., 4-fluorobenzyl bromide) are less reactive in alkylation but valuable in medicinal chemistry for metabolic stability .

Pharmaceutical Intermediates

  • Losartan Synthesis : this compound is a key intermediate in the alkylation step of losartan, an angiotensin II receptor antagonist .
  • Anticancer Agents : It is used to synthesize phenanthro-triazine derivatives (e.g., P12) with DNA intercalation activity .

Material Science

  • Coordination Polymers: The bromine atom participates in weak non-covalent interactions (e.g., C–H···Br), influencing crystal packing in phosphonium salts .

Multicomponent Reactions

  • Click Chemistry : this compound enables efficient synthesis of 1,2,3-triazole-DHPM hybrids via a one-pot Biginelli/Click sequence (86% yield) .

Stability and Handling

  • Hazards : Classified under UN1759 (corrosive substances). Requires storage in glass containers under inert atmospheres .
  • Stability : Sensitive to moisture and light; decomposes to release HBr upon prolonged exposure .

Biological Activity

4-Bromobenzyl bromide (p-BBB), a compound with significant chemical and biological properties, has garnered attention in various fields, including medicinal chemistry and toxicology. This article provides a comprehensive overview of its biological activities, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C7_7H6_6Br2_2. It features a bromobenzyl group, which contributes to its reactivity and biological activity. The presence of two bromine atoms enhances its electrophilic character, making it suitable for various chemical reactions.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against several cancer cell lines. Notably, it exhibited high antiproliferative activity with an IC50_{50} value of less than 25 μM against prostate (PC-3), liver (HepG-2), breast (MCF-7), and cervical (HeLa) cancer cell lines. This suggests that this compound may serve as a potential lead compound in anticancer drug development .

Cell Line IC50_{50} (μM)
PC-3< 25
HepG-2< 25
MCF-7< 25
HeLa< 25

Antibacterial and Antifungal Activity

In addition to its anticancer properties, this compound has demonstrated broad-spectrum antibacterial activity . It was effective against various bacterial strains and showed moderate antifungal activity against Candida albicans. These findings suggest its potential utility in treating infections caused by resistant strains .

Genotoxicity and Safety Profile

The genotoxic potential of this compound has been evaluated using the Ames test, which assesses mutagenicity in bacteria. Results indicated that this compound exhibits genotoxic activity, raising concerns regarding its safety for human exposure. Such findings underscore the importance of conducting further toxicological assessments before considering therapeutic applications .

Occupational Exposure

A study focusing on occupational exposure to p-bromobenzyl bromide reported instances of genotoxic effects among workers handling this compound. The evaluation emphasized the need for stringent safety measures in workplaces where this chemical is utilized. The results reinforced the understanding that while this compound has beneficial properties, it also poses risks that must be managed effectively .

Synthetic Applications

This compound is utilized as a reagent in organic synthesis, particularly in the preparation of various derivatives that may possess enhanced biological activities. Its role as an intermediate in synthesizing other biologically active compounds highlights its significance in medicinal chemistry .

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 4-bromobenzyl bromide in laboratory settings?

  • Methodological Answer: this compound is a corrosive and irritant compound. Researchers must:

  • Use personal protective equipment (PPE) including nitrile gloves, lab coats, and tight-sealing goggles.
  • Work in a fume hood to avoid inhalation exposure .
  • In case of skin contact, immediately wash with soap and water for ≥15 minutes. For eye exposure, flush with water for 10–15 minutes and seek medical attention .
  • Store in a cool, dry, well-ventilated area , away from oxidizing agents and incompatible materials (e.g., bases, metals) to prevent decomposition .

Q. How should this compound be stored to ensure chemical stability?

  • Methodological Answer:

  • Store in airtight containers made of glass or chemically resistant polymers to prevent moisture ingress.
  • Maintain storage temperatures below 25°C and avoid prolonged exposure to light, as degradation can increase toxicity over time .
  • Regularly inspect stored samples for discoloration or precipitation, which may indicate decomposition .

Q. What are the primary synthetic applications of this compound in organic chemistry?

  • Methodological Answer: this compound is widely used as an alkylating agent in:

  • Benzimidazole synthesis via nucleophilic substitution with heterocycles (e.g., benzimidazole derivatives under basic reflux conditions) .
  • Quaternary ammonium salt preparation , such as pyridinium compounds for fluorescent or antimicrobial studies .
  • Palladium complex formation for catalytic applications .

Advanced Research Questions

Q. How can reaction conditions be optimized for SN2 alkylation using this compound?

  • Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity. Avoid DME, which may hinder anion formation in carborane reactions .
  • Base Choice: Strong bases like KHMDS or LHMDS improve deprotonation efficiency in alkylation steps .
  • Temperature Control: Reflux conditions (e.g., 80–100°C in THF) are often required for complete conversion .
  • Workup: Purify via column chromatography using silica gel and hexane/ethyl acetate gradients to isolate alkylated products .

Q. How can researchers troubleshoot low yields in benzimidazole alkylation reactions?

  • Methodological Answer:

  • Assess Purity: Verify the starting material’s purity via GC or NMR. Impurities >2% can derail reactions .
  • Side Reactions: Competing hydrolysis may occur if moisture is present. Use anhydrous solvents and molecular sieves .
  • Stoichiometry: Ensure a 1.2–1.5 molar excess of this compound to drive the reaction to completion .

Q. What analytical techniques are most effective for characterizing derivatives of this compound?

  • Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substitution patterns (e.g., benzyl proton shifts at δ 4.5–5.0 ppm) .
  • Mass Spectrometry: HRMS or ESI-MS validates molecular weights (e.g., [M+H]+^+ peaks for quaternary ammonium salts) .
  • XRD: Single-crystal X-ray diffraction resolves structural ambiguities in novel complexes .

Q. What are the potential degradation pathways of this compound, and how can they be mitigated?

  • Methodological Answer:

  • Hydrolysis: Exposure to moisture generates 4-bromobenzyl alcohol and HBr. Use desiccants and inert atmospheres during storage .
  • Thermal Decomposition: Degrades above 100°C, releasing bromine vapors. Monitor reaction temperatures rigorously .
  • Detection: FT-IR can identify hydroxyl stretches (3200–3600 cm1^{-1}) from hydrolyzed products .

Q. How does solvent polarity influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer:

  • Polar Aprotic Solvents (DMF, DMSO): Stabilize transition states via solvation, accelerating SN2 kinetics. For example, DMF increased carborane alkylation yields by 40% compared to THF .
  • Low-Polarity Solvents (Toluene): May slow reactions but reduce side products in sterically hindered systems .
  • Solubility: Ensure the nucleophile (e.g., carborane anion) is fully dissolved to avoid incomplete reactions .

Properties

IUPAC Name

1-bromo-4-(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRBJYMANQKEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044445
Record name 4-Bromobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid with an agreeable aromatic odor; [Merck Index] White crystalline powder; [Alfa Aesar MSDS]
Record name p-Bromobenzyl bromide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21421
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

589-15-1
Record name 4-Bromobenzyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=589-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Bromobenzyl bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromobenzyl bromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-bromo-4-(bromomethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Bromobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,4-dibromotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.761
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-BROMOBENZYL BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D1TTL8BGN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 4-bromotoluene (60 g) and N-bromosuccinimide (69 g) in carbon tetrachloride (300 ml) was added 2,2'-azobis(isobutylonitrile) (0.1 g). The resulting mixture was heated under reflux for 2 hours. After the reaction mixture was cooled, succinimide so precipitated was removed by filtration, and the filtrate was washed with saturated aqueous sodium hydrogencarbonate. The organic layer was dried over anhydrous magnesium sulfate, followed by removal through distillation. The oily substance so obtained was crystallized from n-hexane, whereby 52 g of the title compound was obtained.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
2,2'-azobis(isobutylonitrile)
Quantity
0.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The synthesis starts from the inexpensive, commercially available starting materials 4-bromobenzyl bromide and allylmagnesium chloride (solution in THF). Alkylation of allylmagnesium chloride by 4-bromobenzyl bromide in THF gave 4-(4-bromophenyl)-1-butene (11a) in 96% yield (8-gram scale); the product was easily isolated by extraction with ethyl acetate. Following the general procedure of Walker (Walker, K. A. M.; Burton, P. M.; Swinney, D. C., Eur. Patent 0 492 474 B1, Mar. 5, 1997), the alkene 11a was converted into (±)-4-(4-bromophenyl)-1,2-epoxybutane (12a) using peracetic acid-sodium acetate in methylene chloride; the clean product was easily isolated (in 98% yield at 10-gram scale) by extraction with methylene chloride. Following the general procedure of Walker (Walker, K. A. M.; Burton, P. M.; Swinney, D. C., Eur. Patent 0 492 474 B1, Mar. 5, 1997), the nucleophilic ring-opening of the epoxide 12a led to the desired product (±)-4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-butanol (13a); in our modification, the solid product was easily precipitated from the reaction mixture with water and collected by filtration (the excess of imidazole is simply washed away with water leaving the pure product in 84% yield). In our original synthetic route, we oxidized such imidazole-alcohol derivatives using Swern-oxidation conditions. An improvement to the Swern-oxidation procedure for the oxidation of secondary alcohols (such as 13a) was also accomplished. In particular, we wanted to circumvent the use of large quantities of anhydrous halogenated solvent and also the cumbersome external cooling conditions. After much experimentation, we managed to successfully replace the typical Swern conditions (DMSO-oxalyl chloride in CH2Cl2 at −78° C.) with those of another DMSO-based oxidation procedure utilizing DMSO-P2O5 at room temperature. Thus, the imidazole-alcohol 13a (equivalent to the free base form of QC-79) was oxidized using this procedure to give 4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-butanone (5c) in 88% yield; the solid product was easily precipitated from the reaction mixture using an aqueous solution of potassium carbonate, and collected by filtration (the excess of DMSO and potassium phosphate salts are simply washed away with water leaving the pure product). The imidazole-ketone 5c obtained from this method can be used to form the imidazole-dioxolane QC-56 by the acid-catalyzed ketal formation reaction (ethylene glycol, p-TsOH.H2O, toluene) already described in section I.II step (d,e). The advantage of this large-scale synthetic route is the high-yielding reactions in combination with the simple isolation of products in relatively pure form, avoiding the numerous distillations [helpful in the purification of 3c] and chromatographic separations of our original synthetic route.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromobenzyl bromide
Reactant of Route 2
Reactant of Route 2
4-Bromobenzyl bromide
Reactant of Route 3
Reactant of Route 3
4-Bromobenzyl bromide
Reactant of Route 4
Reactant of Route 4
4-Bromobenzyl bromide
Reactant of Route 5
Reactant of Route 5
4-Bromobenzyl bromide
Reactant of Route 6
Reactant of Route 6
4-Bromobenzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.